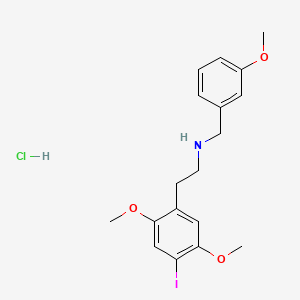

25I-Nbome 3-methoxy isomer (hydrochloride)

Description

Properties

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHNTZHBZCDGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-63-8 | |

| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Positional Isomerism in N-Benzyl Phenethylamines: Characterizing the 5-HT2A Profile of 3-Methoxy-25I-NBOMe

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) concerning the 3-methoxy regioisomer of 25I-NBOMe. It synthesizes crystallographic data, radioligand binding profiles, and behavioral potency metrics to explain the significant loss of affinity observed when transposing the methoxy substituent from the ortho (2) to the meta (3) position.

Executive Summary

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a high-affinity, full agonist at the serotonin 5-HT2A receptor.[1] Its potency is derived largely from the specific interaction of its ortho-substituted N-benzyl moiety within the receptor's orthosteric binding pocket.

The 3-methoxy isomer (often designated as 25I-NB3OMe ) represents a positional isomer where the methoxy group on the N-benzyl ring is moved to the meta position. Pharmacological evaluation reveals that this structural modification results in a drastic reduction in binding affinity and in vivo potency (approximately 55-fold reduction in behavioral models) . This guide details the molecular mechanisms driving this loss of activity, providing a self-validating framework for researchers investigating N-benzyl phenethylamine SAR.

Structural & Mechanistic Analysis

To understand the binding differential, one must analyze the ligand-receptor interaction at the atomic level. The 5-HT2A receptor accommodates N-benzyl phenethylamines in a specific conformation that stabilizes the active state (Gq-coupled).

The "Ortho-Methoxy" Effect

In the standard 25I-NBOMe molecule, the 2-methoxy (ortho) group plays a critical dual role:

-

Intramolecular Hydrogen Bonding: It forms a hydrogen bond with the protonated amine of the ethylamine chain, locking the molecule into a low-energy conformation that pre-organizes it for receptor docking.

-

Residue Interaction (Ser159): Cryo-EM structures of related analogs (e.g., 25CN-NBOH) bound to 5-HT2A reveal that the ortho-substituent interacts directly with Ser159 (Ser3.36) and hydrophobic residues Phe339/Phe340 . This interaction is pivotal for high-affinity "superagonist" behavior.

The 3-Methoxy (Meta) Disruption

Moving the substituent to the 3-position (meta) creates two destabilizing effects:

-

Loss of H-Bonding: The 3-methoxy group is too distant to effectively bridge with the protonated nitrogen, increasing the entropic cost of binding.

-

Steric Mismatch: The meta-position directs the bulk of the methoxy group away from the Ser159 pocket and potentially into a clash with surrounding hydrophobic residues, preventing the deep insertion required for nanomolar affinity.

SAR Pathway Visualization

The following diagram illustrates the causal link between structural isomerization and reduced pharmacological output.

Caption: Causal pathway showing how positional isomerization disrupts residue interaction, leading to reduced affinity and potency.

Comparative Data Profile

The following table summarizes the quantitative differences between the standard 25I-NBOMe and its 3-methoxy isomer. Data is synthesized from radioligand binding assays and behavioral proxies (Head Twitch Response - HTR).

| Metric | 25I-NBOMe (Standard) | 25I-NB3OMe (3-Methoxy Isomer) | Fold Change |

| N-Benzyl Position | 2-Position (Ortho) | 3-Position (Meta) | N/A |

| Binding Affinity ( | 0.044 nM (High Affinity) | ~2.0 - 10.0 nM (Est.) | ~50-100x Loss |

| Behav. Potency ( | 0.17 µmol/kg | 9.36 µmol/kg | 55-fold Reduction |

| Selectivity (2A vs 2C) | High | Moderate/Low | Reduced |

Note:

Experimental Protocols

To validate these affinity differences, researchers should employ a competitive radioligand binding assay. The following protocol ensures high data integrity by controlling for non-specific binding and equilibration time.

Materials

-

Receptor Source: HEK293 cells stably expressing human 5-HT2A receptors.

-

Radioligand:

Ketanserin (Antagonist) or -

Reference Ligand: Methysergide (10 µM) for defining non-specific binding (NSB).

Workflow Methodology

-

Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet to achieve 20-40 µg protein/well.

-

Competition Binding:

-

Incubate membranes with 0.5 nM radioligand.

-

Add increasing concentrations of 25I-NB3OMe (

to -

Incubate for 60 minutes at 37°C to ensure equilibrium.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol Visualization

Caption: Step-by-step workflow for competitive radioligand binding assays to determine Ki values.

References

-

Halberstadt, A. L., & Geyer, M. A. (2014). Biochemistry and Pharmacology of 25I-NBOMe and Related N-Benzyl Phenethylamines. Neuropharmacology.

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

-

Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.[2]51) and Phe340(6.[2]52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology .

-

Halberstadt, A. L. (2017). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience.

Sources

An In-depth Technical Guide to 25I-NBOMe 3-Methoxy Isomer HCl: Molecular Characteristics, Synthesis, and Analytical Protocols

This guide provides a comprehensive technical overview of the 3-methoxy isomer of 25I-NBOMe hydrochloride (25I-NB3OMe), a potent psychoactive compound of the NBOMe class. Designed for researchers, scientists, and drug development professionals, this document details the compound's essential physicochemical properties, outlines a representative synthetic pathway, and provides in-depth analytical protocols for its characterization and differentiation from its positional isomers. The content herein is intended for research and forensic applications only.

Introduction: The NBOMe Landscape and the Significance of Positional Isomers

The N-benzylphenethylamine (NBOMe) compounds are a class of potent synthetic hallucinogens that emerged in the early 21st century. These substances are derivatives of the 2C family of phenethylamines and are characterized by an N-(2-methoxybenzyl) substitution, which dramatically increases their affinity and efficacy at the serotonin 5-HT2A receptor. The parent compound, 25I-NBOMe (the 2-methoxy isomer), is a highly potent agonist at this receptor and has been the subject of extensive research.

The synthesis of NBOMe compounds allows for considerable structural variation, leading to a wide array of analogues and positional isomers. The position of the methoxy group on the N-benzyl ring significantly influences the pharmacological profile of the resulting compound. The 3-methoxy isomer of 25I-NBOMe (25I-NB3OMe) is one such positional isomer. While it is also a 5-HT2A receptor agonist, its potency is reported to be significantly lower than that of the 2-methoxy isomer[1]. This makes the accurate identification and differentiation of these isomers a critical task in both forensic and research contexts. This guide provides the necessary technical data and methodologies to support these endeavors.

Physicochemical Properties of 25I-NBOMe 3-Methoxy Isomer HCl

A thorough understanding of the fundamental properties of a compound is the cornerstone of any scientific investigation. The key physicochemical data for 25I-NBOMe 3-methoxy isomer HCl are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride | [2][3] |

| Synonyms | 25I-NB3OMe, 25I-NBOMe 3-methoxy isomer | [2][4] |

| CAS Registry Number | 1566571-63-8 | [2][5][6] |

| Molecular Formula | C18H22INO3 • HCl | [4][7] |

| Molecular Weight | 463.7 g/mol | [2][4][7] |

| Purity | Typically ≥98% for reference standards | [2][7] |

| Appearance | White crystalline solid | [4][7] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml) | [4][7] |

Caption: Chemical structure of 25I-NBOMe 3-methoxy isomer HCl.

Synthesis of 25I-NBOMe 3-Methoxy Isomer HCl

The synthesis of NBOMe compounds, including the 3-methoxy isomer of 25I-NBOMe, is typically achieved through a reductive amination reaction. This process involves the reaction of a primary amine (in this case, 2C-I) with an aldehyde or ketone (3-methoxybenzaldehyde) to form an imine, which is then reduced to the corresponding secondary amine.

Caption: Synthetic workflow for 25I-NBOMe 3-methoxy isomer HCl.

Experimental Protocol: Reductive Amination

The following is a representative, step-by-step protocol for the synthesis of 25I-NBOMe 3-methoxy isomer HCl. Note: This procedure should only be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions for handling potent and controlled substances.

-

Imine Formation:

-

In a round-bottom flask, dissolve 1 mmol of 2C-I (4-iodo-2,5-dimethoxyphenethylamine) in an appropriate solvent such as methanol or dichloromethane.

-

Add 1.1 mmol of 3-methoxybenzaldehyde to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add 1.5 mmol of a reducing agent, such as sodium borohydride (NaBH4), in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude free base of 25I-NBOMe 3-methoxy isomer.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 25I-NBOMe 3-methoxy isomer HCl as a crystalline solid.

-

Analytical Characterization

The structural similarity among NBOMe positional isomers necessitates the use of robust analytical techniques for their unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

Caption: General analytical workflow for the characterization of 25I-NBOMe 3-methoxy isomer HCl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The differentiation of NBOMe isomers by GC-MS is challenging due to their similar fragmentation patterns. However, careful analysis of retention times and relative ion abundances can provide valuable information for their distinction.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.

-

GC Conditions (Representative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Results and Isomer Differentiation:

The mass spectra of the 2-, 3-, and 4-methoxy isomers of 25I-NBOMe are very similar, with the major fragmentation occurring at the benzylic C-N bond, leading to a prominent ion at m/z 121 (methoxybenzyl cation). However, subtle differences in the relative abundances of other fragment ions may be observed. The primary means of differentiation by GC is through their retention times, with the 2-methoxy isomer typically eluting first, followed by the 3- and 4-methoxy isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR is particularly useful for differentiating the positional isomers of 25I-NBOMe by analyzing the chemical shifts and coupling patterns of the aromatic protons on the N-benzyl ring.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (N-benzyl ring): The substitution pattern of the 3-methoxy isomer results in a distinct set of signals for the four aromatic protons on this ring, typically in the range of 6.8-7.3 ppm. The coupling patterns (doublets, triplets, and doublet of doublets) will be characteristic of a 1,3-disubstituted benzene ring.

-

Aromatic Protons (Phenethylamine ring): Two singlets are expected for the protons on the highly substituted phenethylamine ring.

-

Methoxy Protons: Three distinct singlets corresponding to the three methoxy groups will be observed, typically between 3.7 and 3.9 ppm.

-

Aliphatic Protons: Multiplets corresponding to the ethylene bridge and a signal for the benzylic CH₂ group will be present in the aliphatic region of the spectrum.

Pharmacological Profile

25I-NBOMe 3-methoxy isomer is a potent agonist of the serotonin 5-HT2A receptor, which is the primary target for classic hallucinogens. However, its potency is reported to be approximately 55-fold lower than that of its 2-methoxy counterpart, 25I-NBOMe[1]. This difference in potency underscores the importance of the position of the methoxy group on the N-benzyl ring for receptor interaction. Due to its activity at the 5-HT2A receptor, this compound is a valuable tool for in vitro and in vivo studies of the serotonergic system.

Safety and Handling

25I-NBOMe 3-methoxy isomer HCl is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory setting. It is essential to minimize the risk of exposure through inhalation, ingestion, or dermal contact.

-

Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound.

-

Engineering Controls: All work with the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials. It should be kept in a secure location with restricted access.

-

Disposal: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous and controlled substances.

-

Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For spills, evacuate the area and follow established laboratory protocols for cleaning up potent compounds, which may involve the use of specialized spill kits.

References

-

Grokipedia. (n.d.). 25I-NB3OMe. Retrieved from [Link]

-

Wikipedia. (2024). 25I-NBOMe. Retrieved from [Link]

-

Grokipedia. (n.d.). 25I-NB3OMe. Retrieved from [Link]

-

SWGDRUG. (2015). 25I-NB3OMe. Retrieved from [Link]

-

Wikipedia. (2023). 25I-NB3OMe. Retrieved from [Link]

-

Office of Justice Programs. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from [Link]

- Jackson, G. et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 14, 100175.

-

California Poison Control System. (2015). NBOMe Drugs. Retrieved from [Link]

- Clark, C. R. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe.

-

PubChem. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine | C18H22INO3 | CID 118796422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra | National Institute of Justice [nij.ojp.gov]

- 6. 4-IODO-2,5-DIMETHOXYPHENETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzylphenethylamine (NBOMe) Positional Isomers at the 5-HT2A Receptor

Abstract: The N-benzylphenethylamine (NBOMe) class of compounds represents a significant area of study in serotonergic research, primarily due to their exceptionally high potency as agonists for the serotonin 2A (5-HT2A) receptor.[1][2] These synthetic derivatives of the 2C-X family of phenethylamines have provided invaluable tools for probing the structure and function of the 5-HT2A receptor.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NBOMe positional isomers, focusing on how subtle changes in the substitution pattern on both the phenethylamine and N-benzyl moieties dramatically influence receptor affinity and functional activity. We will dissect the causality behind experimental choices in characterizing these compounds and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the design of novel serotonergic ligands.

Introduction to the NBOMe Scaffold and the 5-HT2A Receptor

The NBOMe series are derivatives of the 2C family of psychedelic phenethylamines.[4] The defining structural feature of an NBOMe compound is the addition of a methoxybenzyl group to the nitrogen atom of the phenethylamine backbone.[3][5] This N-benzyl substitution was a critical discovery, dramatically increasing the affinity and potency of these ligands for the 5-HT2A receptor by over two orders of magnitude in some cases, compared to their 2C-X precursors.[6][7]

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary molecular target for classic serotonergic hallucinogens and is implicated in a wide range of physiological and pathological processes, including learning, memory, and psychiatric disorders.[8][9] It primarily couples to the Gq/11 signaling pathway.[8][10] Agonist binding initiates a conformational change that activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8][9][10] Understanding how ligands interact with this receptor is paramount for developing novel therapeutics.

Core Structure-Activity Relationships of NBOMe Isomers

The pharmacological profile of NBOMe compounds is exquisitely sensitive to the placement of substituents. This section focuses on the positional isomerism of the methoxy groups on the core phenethylamine ring, a key determinant of 5-HT2A receptor activity.

The Critical Role of the 2,5-Dimethoxy Substitution

While various substitution patterns on the phenethylamine ring have been explored, the 2,5-dimethoxy pattern, as seen in compounds derived from 2C-H, 2C-B, and 2C-I, is foundational for high-potency 5-HT2A agonism. A recent comparative study systematically evaluated the functional effects of repositioning these methoxy groups in the 25H-NBOMe series.[11][12] The findings underscore the importance of the methoxy group at the 2-position. Isomers lacking this group, such as 34H-NBOMe and 35H-NBOMe, exhibited a dramatic reduction in potency, with EC50 values in the high nanomolar range (248 and 343 nM, respectively).[5][11] In contrast, isomers retaining the 2-methoxy group, such as 24H-NBOMe and the parent 25H-NBOMe, displayed low nanomolar potency.[5][11] This suggests that the 2-methoxy group is a crucial anchoring point within the 5-HT2A receptor binding pocket.

Quantitative Analysis of Phenethylamine Ring Positional Isomers

To illustrate these SAR principles, the following table summarizes the functional potency (EC50) of several 25H-NBOMe positional isomers at the human 5-HT2A receptor, as determined by a β-arrestin 2 (βarr2) recruitment assay.[5][11]

| Compound | Phenethylamine Ring Methoxy Positions | EC50 (nM) in βarr2 Assay | Relative Efficacy (Emax % vs LSD) |

| 25H-NBOMe | 2, 5 | 11.4 | 164% |

| 23H-NBOMe | 2, 3 | 33.6 | 123% |

| 24H-NBOMe | 2, 4 | 3.88 | Not specified |

| 26H-NBOMe | 2, 6 | 8.70 | Not specified |

| 34H-NBOMe | 3, 4 | 248 | Not specified |

| 35H-NBOMe | 3, 5 | 343 | 118% |

| LSD (Reference) | N/A | 7.43 | 100% |

| (Data synthesized from Cannaert et al., 2021)[5][11] |

Interpretation of Data: The data clearly demonstrate that the "conventional" 2,5-substitution pattern (25H-NBOMe) provides a scaffold for high potency. The 2,4-substituted isomer (24H-NBOMe) was found to be even slightly more potent.[5][11] However, any deviation that removes the 2-methoxy group (34H- and 35H-NBOMe) leads to a significant loss of function, reinforcing its critical role in receptor activation.[5] Molecular docking studies suggest the nitrogen atom of the phenethylamine forms a critical salt bridge with the aspartate residue D155(3.32), while the N-benzyl methoxy group forms a hydrogen bond with serine S159(3.36).[5][11] The precise positioning of the ring methoxy groups likely optimizes the ligand's conformation within the binding pocket to facilitate these key interactions.

Key Experimental Methodologies

The determination of SAR relies on robust and reproducible experimental protocols. The following sections detail the standard workflows and specific assays used to determine the affinity and functional activity of NBOMe isomers.

In Vitro Pharmacological Profiling Workflow

A logical and systematic workflow is essential for characterizing novel ligands. The process begins with synthesis, followed by primary binding assays to determine affinity, and then functional assays to measure efficacy and potency.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol determines a compound's affinity (Ki) for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [125I]DOI or [3H]ketanserin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the test compound's affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 or HEK 293 cells stably transfected with the human 5-HT2A receptor.[13]

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[14]

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine protein concentration via a Bradford or BCA assay.[14] Store aliquots at -80°C.

-

-

Assay Execution:

-

Set up a 96-well plate for total binding, non-specific binding (NSB), and competitive binding.

-

Add assay buffer, membrane preparation (typically 5-20 µg protein/well), and the radioligand (e.g., 0.1-0.5 nM [125I]DOI) to all wells.[15][16]

-

For competitive binding wells, add the test compound across a range of concentrations (e.g., 0.01 nM to 10 µM).

-

For NSB wells, add a high concentration of a known non-labeled 5-HT2A ligand (e.g., 10 µM unlabeled DOI or 1 µM ketanserin) to saturate all specific binding sites.[15][16]

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[14]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C or GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[14][17]

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Scientist's Note (Trustworthiness): The inclusion of a non-specific binding control is the most critical step for ensuring the validity of this assay. It isolates the signal that is due solely to the interaction with the 5-HT2A receptor. Furthermore, using a well-characterized radioligand with a known Kd is essential for the accurate calculation of Ki via the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay for 5-HT2A Functional Agonism (EC50)

This protocol measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

Principle: As the 5-HT2A receptor is Gq-coupled, agonist binding leads to a rapid increase in intracellular Ca2+. This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and a fluorescence plate reader.[18][19]

Step-by-Step Methodology:

-

Cell Plating:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage from the cells).

-

Aspirate the cell culture medium and add the dye loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Assay Execution:

-

Prepare a separate plate with the test compounds serially diluted to 2x the final desired concentration in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument then automatically adds an equal volume of the 2x compound solution from the compound plate to the cell plate.

-

Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[19]

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response relative to the baseline.

-

Plot the response against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation using non-linear regression to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response).

-

Efficacy is often expressed relative to a standard full agonist, such as serotonin (5-HT).

-

Scientist's Note (Expertise): The choice of a kinetic reading (measuring fluorescence over time) rather than a single endpoint reading is crucial. It allows for the capture of the transient nature of the calcium signal and provides a more accurate determination of the peak response, which is essential for constructing reliable dose-response curves.

Signaling Pathway Analysis

Understanding the downstream consequences of receptor activation is fundamental. The canonical pathway for NBOMe-mediated 5-HT2A activation is the Gq/11 cascade.

Canonical Gq/11-PLC Signaling Cascade

Activation of the 5-HT2A receptor by an NBOMe agonist leads to a well-defined intracellular signaling cascade that is central to its physiological effects.[8][10] This pathway is a classic example of GPCR-mediated signal transduction.

It is important to note that while this Gq pathway is considered primary, evidence for "functional selectivity" or "biased agonism" at the 5-HT2A receptor exists.[9][20] This phenomenon, where different ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways (e.g., Gq vs. β-arrestin), is an active and critical area of research.[20][21]

Conclusion and Future Directions

The structure-activity relationship of NBOMe positional isomers at the 5-HT2A receptor is a compelling example of how minor structural modifications can profoundly impact pharmacological activity. The evidence strongly indicates that the 2,5-dimethoxy substitution pattern on the phenethylamine ring is optimal for high-potency agonism, with the 2-methoxy group being particularly indispensable for potent receptor activation.[5]

The detailed experimental protocols provided herein represent the gold standard for characterizing novel serotonergic ligands, ensuring data integrity and reproducibility. Future research should continue to explore the vast chemical space of NBOMe analogues, focusing on substitutions that may fine-tune functional selectivity. Developing ligands that are biased towards or away from specific signaling outputs (e.g., Gq activation vs. β-arrestin recruitment) could lead to the design of novel therapeutics with improved efficacy and reduced side effects for a range of neuropsychiatric disorders.

References

-

Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487. [Link]

-

Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

-

Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 175(18), 3695–3708. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]

-

González-Maeso, J. (2011). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 8, 45–73. [Link]

-

Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. PubMed. [Link]

-

ChEMBL. (n.d.). Radioligand Binding Assay for human 5-HT2A receptor. EMBL-EBI. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Seth, P., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biomolecules, 12(9), 1299. [Link]

-

Cunningham, B. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of Pharmacological and Toxicological Methods, 65(2-3), 87–97. [Link]

-

Wallach, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. [Link]

-

Braden, M. R., et al. (2006). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. ResearchGate. [Link]

-

Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Mushroom References. [Link]

-

Heim, A. (n.d.). Return of the psychedelics: Structure-activity relationship studies of N-benzyl-phenethylamines at the 5-HT receptor. SlideShare. [Link]

-

Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 359-375. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Giguere, P. M., et al. (2014). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI, (R)-d 6-DOI, DAM-57, and d 6-DAM-57. ResearchGate. [Link]

-

Monte, A. P., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 205. [Link]

-

Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

-

Halberstadt, A. L., et al. (2020). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry, 63(19), 11183–11197. [Link]

-

Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]

-

Minor, L. K., et al. (2002). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 7(3), 291-301. [Link]

-

Holmes, D. A., et al. (2015). Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets. PLOS One, 10(4), e0123233. [Link]

-

Kuśmider, M., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 8-16. [Link]

-

EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Zuba, D., et al. (2018). The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. [Link]

-

Casale, J. F., & Hays, P. A. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Forensic Sciences, 60(6), 1568-1575. [Link]

Sources

- 1. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mushroomreferences.com [mushroomreferences.com]

- 21. researchgate.net [researchgate.net]

Toxicology and metabolic pathways of 25I-Nbome 3-methoxy isomer

An In-Depth Technical Guide to the Toxicology and Metabolic Pathways of N-Benzyl Methoxy Isomers of 25I-NBOMe, with a Focus on the 3-Methoxy Variant

Executive Summary

The N-benzylphenethylamine (NBOMe) class of compounds, particularly 25I-NBOMe, represents a group of potent synthetic hallucinogens with significant public health implications. As full agonists at the serotonin 5-HT2A receptor, their pharmacology is complex and their toxicity is severe, often leading to sympathomimetic crises, serotonin syndrome, and fatalities.[1][2][3] The vast majority of existing research has focused on the canonical N-(2-methoxybenzyl) isomer of 25I-NBOMe. However, positional isomers, such as the N-(3-methoxybenzyl) and N-(4-methoxybenzyl) analogues, are chemically possible and may present unique toxicological and metabolic profiles.[4] This guide synthesizes the current understanding of 25I-NBOMe toxicology, provides a detailed analysis of its metabolic fate, and critically examines the anticipated impact of N-benzyl methoxy positional isomerism, with a specific focus on the under-researched 3-methoxy isomer. By integrating established data with structure-activity relationship (SAR) principles, this document serves as a foundational resource for researchers, toxicologists, and drug development professionals investigating this challenging class of new psychoactive substances (NPS).

Introduction to the 25I-NBOMe Class

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a derivative of the 2C-I phenethylamine. The addition of the N-(2-methoxybenzyl) group dramatically increases its affinity and potency at the serotonin 5-HT2A receptor compared to its parent compound.[4][5] First synthesized for research purposes to map the 5-HT2A receptor system, NBOMe compounds entered the recreational drug market around 2010, often sold as a counterfeit for LSD, leading to numerous severe intoxications and deaths due to its steep dose-response curve and unpredictable effects.[2][3][5] Understanding the nuanced pharmacology, toxicology, and metabolism of these compounds is critical for developing effective clinical interventions and forensic detection methods.

Toxicodynamics of 25I-NBOMe (2-Methoxy Isomer)

The toxicity of 25I-NBOMe is intrinsically linked to its potent activity at serotonergic receptors. Unlike classic psychedelics, which are generally considered to have a favorable physiological safety profile, 25I-NBOMe can induce a life-threatening toxidrome.

Primary Mechanism of Action: Potent 5-HT2A Receptor Agonism

25I-NBOMe is a full and highly potent agonist at the human 5-HT2A receptor, with reported Ki values in the low- to sub-nanomolar range.[4][6] This potent activation is believed to mediate its profound hallucinogenic effects and contribute significantly to its toxicity.[5] The activation of 5-HT2A receptors in the central nervous system can lead to a cascade of downstream effects, including increased glutamate release in the prefrontal cortex, which is a characteristic of many hallucinogenic drugs.[2][7]

In addition to the 5-HT2A receptor, 25I-NBOMe and related compounds also display high affinity for 5-HT2C receptors and, to a lesser extent, 5-HT2B receptors.[6][7] Its activity at other receptor sites, including adrenergic and dopaminergic receptors, is generally in the micromolar range, suggesting these are less critical to its primary psychoactive effects but may contribute to its complex toxicological profile.[8]

Clinical Manifestations of Toxicity

Intoxication with 25I-NBOMe typically presents as a severe sympathomimetic and serotonergic crisis. The symptoms are dose-dependent and can manifest rapidly.

Table 1: Summary of Clinical Effects in 25I-NBOMe Intoxication

| Systemic Effect | Common Clinical Signs and Symptoms | References |

|---|---|---|

| Sympathomimetic | Tachycardia, hypertension, hyperthermia, mydriasis (dilated pupils), diaphoresis (sweating), vasoconstriction. | [1][3][9][10][11] |

| Neurological | Severe agitation, aggression, confusion, visual and auditory hallucinations, seizures, clonus, hyperreflexia. | [1][3][5][10][12] |

| Psychiatric | Delirium, paranoia, panic, violent behavior. | [2][4] |

| Systemic/Metabolic | Rhabdomyolysis (muscle breakdown), metabolic acidosis, acute kidney injury, elevated creatine kinase. |[1][3][5][12] |

This constellation of symptoms, particularly the combination of hyperthermia, autonomic instability, altered mental status, and neuromuscular hyperactivity, is characteristic of serotonin syndrome , a potentially fatal condition.[4][12] The high incidence of seizures and severe agitation further distinguishes NBOMe toxicity from that of classic hallucinogens.[10]

Metabolic Pathways of 25I-NBOMe (2-Methoxy Isomer)

The metabolism of 25I-NBOMe is rapid and extensive, primarily occurring in the liver. This biotransformation is a critical determinant of the drug's clearance and duration of action, and the resulting metabolites are key targets for forensic analysis. The process involves both Phase I and Phase II reactions.

Phase I Metabolism

Phase I metabolism is mediated predominantly by the cytochrome P450 (CYP) enzyme system, with studies identifying CYP2D6 and CYP3A4 as key contributors.[13][14] The primary metabolic transformations observed are:

-

O-Demethylation: This is a major pathway. Demethylation can occur at any of the three methoxy groups: the two on the phenethylamine ring (at positions 2 and 5) or the one on the N-benzyl ring (at position 2).[15] Studies have shown that demethylated metabolites can be found at significantly higher concentrations in urine than the parent drug.[5]

-

Hydroxylation: The addition of a hydroxyl group can occur on either the phenethylamine or the N-benzyl aromatic ring.[15][16]

-

N-Dealkylation: This pathway involves the cleavage of the N-benzyl group, resulting in the formation of 2C-I (2,5-dimethoxy-4-iodophenethylamine).[17]

-

Combined Reactions: Multiple transformations can occur on a single molecule, leading to metabolites that are, for example, both demethylated and hydroxylated.[17]

Phase II Metabolism

Following Phase I oxidation, the newly formed hydroxyl groups are readily conjugated with glucuronic acid. This process, known as glucuronidation, is a major Phase II pathway that increases the water solubility of the metabolites, facilitating their renal excretion. Demethylated metabolites are often excreted almost exclusively as glucuronide conjugates.[1][5]

The Critical Role of N-Benzyl Methoxy Positional Isomerism: The 3-Methoxy Isomer

While the 2-methoxy isomer of 25I-NBOMe is the most studied, its 3-methoxy (meta) and 4-methoxy (para) positional isomers are also possible.[4] The precise position of the methoxy group on the N-benzyl ring is not a trivial structural change; it is predicted to have a profound impact on the molecule's interaction with the 5-HT2A receptor and its subsequent pharmacological and toxicological profile.

Structural and Pharmacodynamic Hypotheses

The high potency of the 2-methoxy (ortho) isomer is believed to result from an optimal binding conformation within the 5-HT2A receptor pocket. Molecular docking studies suggest that the 2-methoxy group stabilizes the molecule through specific hydrogen bonding and hydrophobic interactions with key amino acid residues (e.g., S159, W336).[18]

Moving the methoxy group to the 3-position (meta) would alter the molecule's three-dimensional shape and electronic distribution. Based on structure-activity relationship studies of related compounds, this change is hypothesized to:

-

Disrupt Optimal Binding: The 3-methoxy group would be unable to form the same stabilizing interactions as the 2-methoxy group, likely resulting in a lower binding affinity for the 5-HT2A receptor.

-

Reduce Potency: Studies on positional isomers of 25H-NBOMe have demonstrated that moving the methoxy group away from the 2-position on the N-benzyl ring leads to a marked reduction in in vitro potency.[18][19] It is highly probable that the 3-methoxy isomer of 25I-NBOMe would follow this trend, exhibiting significantly lower potency than the 2-methoxy isomer.

Predicted Metabolic Pathways of the 3-Methoxy Isomer

Direct metabolic studies on the 3-methoxy isomer of 25I-NBOMe are not currently available in peer-reviewed literature. However, based on established metabolic principles for xenobiotics, its metabolic fate can be predicted. The same enzymatic systems (CYP2D6, CYP3A4) and reaction types (O-demethylation, hydroxylation, N-dealkylation, glucuronidation) are expected to be involved.

However, the rate and regioselectivity of these reactions may differ:

-

Altered CYP Affinity: The change in molecular shape could alter the affinity of the isomer for the active sites of CYP enzymes, potentially slowing or accelerating its overall rate of metabolism.

-

Shifts in Demethylation/Hydroxylation Sites: While all methoxy groups remain potential sites for demethylation, the steric and electronic changes might alter the preferred site of initial oxidation. Similarly, the preferred position for aromatic hydroxylation on the N-benzyl ring may shift.

These differences, while subtle, could lead to a distinct pharmacokinetic profile for the 3-methoxy isomer compared to its 2-methoxy counterpart, potentially affecting its duration of action and the relative abundance of its various metabolites. Definitive characterization requires empirical study.

Experimental Protocols for Isomer-Specific Analysis

To address the knowledge gap surrounding the 3-methoxy isomer, rigorous in vitro and analytical studies are required. The following protocols provide a framework for such an investigation.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment is designed to identify the Phase I metabolites of the 3-methoxy isomer and pinpoint the primary CYP enzymes involved.

Causality: HLMs contain a high concentration of CYP enzymes, providing a reliable in vitro system that models hepatic metabolism. Including NADPH is essential, as it is the necessary cofactor for CYP enzyme activity. The use of specific CYP inhibitors allows for reaction phenotyping, identifying which specific enzymes are responsible for the compound's metabolism.

Methodology:

-

Preparation:

-

Prepare a stock solution of 25I-NBOMe 3-methoxy isomer (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (HLMs) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM protein (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

-

For reaction phenotyping, pre-incubate separate reactions with specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) for 10 minutes before adding the test compound.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Termination and Sample Preparation:

-

After a set time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) method to identify the parent compound and potential metabolites based on their accurate mass and fragmentation patterns.

-

Protocol: Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells

This experiment assesses the potential neurotoxicity of the 3-methoxy isomer compared to the 2-methoxy isomer.

Causality: The SH-SY5Y cell line is a human-derived neuronal model commonly used in neurotoxicity screening. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of cell viability. A decrease in this activity reflects a reduction in viable cells, indicating cytotoxicity.

Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.

-

Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

-

Compound Exposure:

-

Prepare serial dilutions of the 2-methoxy and 3-methoxy isomers of 25I-NBOMe in culture media.

-

Remove the old media from the cells and replace it with media containing the various concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (e.g., staurosporine).

-

Incubate the plate for a specified duration (e.g., 24 or 48 hours).

-

-

MTT Assay:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

-

Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.

-

Conclusion and Future Research Directions

The toxicology of 25I-NBOMe is characterized by potent 5-HT2A receptor agonism leading to a severe and often life-threatening clinical syndrome. Its metabolism is extensive, involving CYP-mediated oxidation followed by glucuronidation. While this profile is well-established for the common 2-methoxy isomer, a significant data gap exists for other positional isomers, including the 3-methoxy variant.

Based on established structure-activity relationships, it is strongly hypothesized that the 3-methoxy isomer possesses significantly lower potency than its 2-methoxy counterpart. However, its metabolic profile and intrinsic cytotoxicity remain uncharacterized. Future research must prioritize the empirical investigation of these under-studied isomers. Such work is essential for forensic laboratories to accurately identify biomarkers of exposure, for clinicians to understand potential variations in toxicity, and for regulatory bodies to conduct comprehensive risk assessments on this dangerous and evolving class of synthetic drugs.

References

-

Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. PMC. [Link]

-

Sherwood, A. M., et al. (2018). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis. [Link]

-

EMCDDA. (2013). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Hansen, M., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. [Link]

-

Wiergacz, M., et al. (2020). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports. [Link]

-

Caspar, A. T., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Drug Testing and Analysis. [Link]

-

Leth-Petersen, S., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

-

Martins, C., et al. (2023). Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs. ResearchGate. [Link]

-

Wikipedia. (n.d.). 25-NB. Wikipedia. [Link]

-

Europol. (2013). 25I-NBOMe. Europol. [Link]

-

Gaither, J. B., et al. (2017). Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature. Cureus. [Link]

-

Martins, C., et al. (2024). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics. [Link]

-

Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]

-

Leth-Petersen, S., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]

-

Dargan, P. I., & Wood, D. M. (2016). New psychoactive substances: an overview on recent publications on their toxicodynamics and toxicokinetics. ResearchGate. [Link]

-

Caspar, A. T., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. ResearchGate. [Link]

-

Luethi, D., et al. (2018). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors. ResearchGate. [Link]

-

Papoutsis, I., et al. (2014). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]

-

Bilel, S., et al. (2024). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]

-

Rose, S. R., et al. (2013). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. Clinical Toxicology. [Link]

-

Wohlfarth, A., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis. [Link]

-

Canal, C. E., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship. [Link]

-

Rose, S. R., et al. (2013). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. Taylor & Francis Online. [Link]

-

Bilel, S., et al. (2021). Main phase I metabolic pathways of 25I-NBOMe. ResearchGate. [Link]

-

Richeval, C., et al. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. SciSpace. [Link]

-

Devers, K. G., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. [Link]

-

Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org. [Link]

-

Herian, M., et al. (2024). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Pharmacology & Therapeutics. [Link]

-

Caspar, A. T., et al. (2017). Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes and Comparison with Findings in Authentic Human Blood and Urine. Journal of Analytical Toxicology. [Link]

-

Devers, K. G., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. ResearchGate. [Link]

-

Poklis, J. L., et al. (2014). Postmortem Detection of 25I-NBOMBe in Fluids and Tissues of a Young Man Who Fell Seven Stories to his Death. Presentation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. europeanreview.org [europeanreview.org]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. europol.europa.eu [europol.europa.eu]

- 10. A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxic Leukoencephalopathy in a Teenager Caused by the Recreational Ingestion of 25I-NBOMe: A Case Report and Review of Literature | Humston | Journal of Medical Cases [journalmc.org]

- 13. Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 25-NB - Wikipedia [en.wikipedia.org]

- 15. 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Stability of 25I-NB3OMe Hydrochloride

[1]

Executive Summary

25I-NB3OMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine hydrochloride) is a positional isomer of the potent 5-HT2A agonist 25I-NBOMe.[1][2] While structurally analogous to the widely documented ortho (2-methoxy) isomer, the meta (3-methoxy) substitution confers distinct physicochemical properties, particularly regarding crystal lattice energy and solubility profiles.[1]

This guide defines the stability profile of 25I-NB3OMe HCl, identifying photolytic dehalogenation and oxidative N-dealkylation as the primary degradation risks.[1] Researchers must implement strict photon-exclusion protocols and humidity controls to maintain reference standard integrity.[1]

Chemical Identity & Structural Parameters

The stability of 25I-NB3OMe is dictated by two labile moieties: the secondary amine bridge (susceptible to oxidation) and the aryl iodide (susceptible to homolytic cleavage via UV radiation).

| Parameter | Specification |

| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine HCl |

| Common Name | 25I-NB3OMe Hydrochloride; 3-Methoxy-25I-NBOMe |

| CAS Number | 1566571-63-8 |

| Molecular Formula | C₁₈H₂₂INO₃[1][2] · HCl |

| Molecular Weight | 463.74 g/mol |

| Isomeric Distinction | Meta-substitution at the N-benzyl ring (vs. Ortho in 25I-NBOMe) |

Physical Stability Profile

Thermodynamic Stability & Phase Transitions

Unlike the 2-methoxy isomer, which often exhibits a lower melting range due to intramolecular hydrogen bonding (pseudo-ring formation between the amine proton and the ortho-methoxy oxygen), the 3-methoxy isomer displays a distinct lattice arrangement.[1]

-

Melting Point: 99–102.5 °C (Empirical)

-

Polymorphism Risk: Moderate.[1] The hydrochloride salt is capable of forming hydrates.[1] Differential Scanning Calorimetry (DSC) is recommended for batch release to detect amorphous content, which accelerates degradation.

Solubility & Solution Stability

The 3-methoxy position reduces steric shielding around the benzyl methylene group compared to the ortho isomer, potentially altering solvation kinetics.[1]

Solubility Data (at 25°C):

| Solvent | Concentration | Stability Note |

|---|---|---|

| DMF | ~30 mg/mL | High stability; recommended for stock solutions.[1] |

| DMSO | ~30 mg/mL | High stability; avoid freeze-thaw cycles.[1] |

| Ethanol | ~20 mg/mL | Moderate stability; prone to evaporation/concentration shifts.[1] |

| PBS (pH 7.2) | ~0.5 mg/mL | Low solubility; prepare fresh for biological assays. |

Chemical Degradation Pathways[1]

The degradation of 25I-NB3OMe follows two primary vectors. Understanding these mechanisms is critical for interpreting "unknown impurities" in HPLC chromatograms.

Vector A: Oxidative N-Dealkylation

Under oxidative stress (peroxides, high O₂ tension), the benzylic carbon adjacent to the nitrogen is hydroxylated, leading to C-N bond cleavage.[1] This yields the primary amine (2C-I ) and 3-methoxybenzaldehyde .[1]

Vector B: Photolytic Deiodination

The C-I bond on the phenethylamine ring is weak (~53 kcal/mol). Exposure to UV light (<300 nm) causes homolytic fission of the iodine, creating a radical species that abstracts a hydrogen, resulting in the des-iodo analog (25H-NB3OMe) .[1]

Visualizing the Degradation Cascade

Figure 1: Primary degradation pathways for 25I-NB3OMe showing oxidative cleavage and photolysis products.

Forced Degradation Protocols (Stress Testing)

To validate analytical methods (e.g., HPLC-UV/MS), researchers must generate degradation products intentionally.[1] The following protocols are adapted from ICH Q1A(R2) specifically for N-benzyl phenethylamines.

Protocol: Acid/Base Hydrolysis

-

Objective: Assess the stability of the ether linkages and the amine salt.

-

Method:

-

Dissolve 1 mg 25I-NB3OMe in 1 mL 0.1 N HCl.

-

Dissolve 1 mg 25I-NB3OMe in 1 mL 0.1 N NaOH.

-

Heat both solutions at 60°C for 4 hours.

-

Neutralize and analyze via LC-MS.[1]

-

-

Expected Result: The molecule is relatively stable to acid.[1] Base may cause precipitation of the free base oil, which is more prone to oxidation than the salt.[1]

Protocol: Oxidative Stress[1]

-

Objective: Simulate long-term storage degradation.

-

Method:

-

Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Add 30% H₂O₂ to achieve a final concentration of 3%.[1]

-

Incubate at Room Temperature (25°C) for 24 hours.

-

-

Expected Result: Appearance of 2C-I (m/z ~308) and 3-methoxybenzaldehyde (detectable by GC).

Protocol: Photostability (Critical)

-

Objective: Quantify iodine loss.

-

Method:

-

Prepare a 1 mg/mL solution in Methanol (clear glass vial).

-

Expose to a Xenon arc lamp or direct sunlight for 6 hours.

-

Control: Wrap a duplicate vial in aluminum foil.

-

-

Expected Result: Significant formation of 25H-NB3OMe (m/z ~302) in the exposed vial; <1% in the control.

Analytical Methodology for Stability Indication

Standard HPLC conditions often fail to separate the 2-, 3-, and 4-methoxy isomers.[1] The following method is optimized for isomeric resolution and stability tracking.

Recommended LC-MS Conditions

-

Column: C18 (e.g., Phenomenex Kinetex Biphenyl), 2.6 µm, 100 x 2.1 mm. Rationale: Biphenyl phases offer superior pi-pi selectivity for isomeric aromatics.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 298 nm (primary) and 203 nm (secondary). MS in ESI+ mode.[1]

Stability Testing Workflow

Figure 2: Standardized workflow for assessing the stability of 25I-NB3OMe under stress conditions.

Storage and Handling Recommendations

Based on the physical and chemical profile established above, the following storage protocols are mandatory to ensure reference standard validity:

-

Temperature: Store at -20°C . The hydrochloride salt is stable at room temperature for short periods (days), but long-term storage requires freezing to inhibit slow oxidation.[1]

-

Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil. The iodine-carbon bond is highly photosensitive.[1]

-

Atmosphere: Store under Argon or Nitrogen gas if possible.[1] If not, minimize headspace in the vial to reduce oxygen exposure.

-

Solution State: Do not store in aqueous buffers (PBS) for >24 hours. If solutions are needed, use DMSO or Ethanol and store at -20°C.[1]

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2015). Monograph: 25I-NB3OMe. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives. Microgram Journal. Retrieved from [Link]

-

Leth-Petersen, S., et al. (2016).[1][3] Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. Retrieved from [Link]

Methodological & Application

Application Note: Regiospecific Identification of 25I-NBOMe and the 3-Methoxy Isomer via GC-MS

Part 1: Executive Summary

The differentiation of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) from its positional isomers, particularly the 3-methoxy (meta) and 4-methoxy (para) analogues, presents a significant analytical challenge.[1] These compounds are isobaric (

This Application Note provides a high-fidelity protocol for distinguishing the 2-methoxy (standard 25I-NBOMe) from the 3-methoxy isomer (25I-NB3OMe). The methodology leverages the "Ortho Effect" —a specific hydrogen transfer mechanism unique to the 2-position isomer—combined with precise Retention Index (RI) mapping of Trifluoroacetic Anhydride (TFAA) derivatives.

Part 2: Scientific Grounding & Mechanisms

The Isomeric Challenge

All three isomers (2-, 3-, and 4-methoxy) undergo

The Ortho Effect (Mechanistic Differentiation)

The definitive identification of the 2-methoxy isomer relies on a proximity effect known as the Ortho Effect . In the underivatized 25I-NBOMe, the ortho-methoxy group on the benzyl ring is spatially close to the amine hydrogen.

-

Mechanism: The close proximity facilitates a hydrogen transfer from the amine to the ether oxygen or stabilizes specific transition states, enhancing the formation of the tropylium ion (

91) and the secondary fragment at -

Diagnostic Result: The 3-methoxy (meta) and 4-methoxy (para) isomers lack this steric proximity. Consequently, the relative abundance of

91 and

Derivatization Strategy (TFAA)

While underivatized analysis utilizes the Ortho Effect for structural elucidation, it suffers from peak tailing due to the secondary amine. Derivatization with TFAA (Trifluoroacetic Anhydride) is employed to:

-

Improve Chromatography: Caps the polar N-H group, sharpening peaks and improving resolution.

-

Shift Retention Times: Amplifies the retention time differences between isomers, making the elution order (Ortho < Meta < Para) distinct and reproducible.

Part 3: Visualization of Analytical Logic

Workflow Diagram

The following decision tree outlines the dual-confirmation workflow required for legal defensibility.

Figure 1: Dual-pathway analytical workflow ensuring both mechanistic (fragmentation) and chromatographic (retention) confirmation.

Part 4: Experimental Protocols

Materials & Reagents

-

Solvents: Methanol (LC-MS grade), Ethyl Acetate, Chloroform.

-

Reagent: Trifluoroacetic Anhydride (TFAA).

-

Standards: Certified Reference Materials (CRMs) for 25I-NBOMe and (if available) 25I-NB3OMe.

-

Internal Standard: Deuterated 25I-NBOMe-d3 (recommended).[2]

Sample Preparation

Step 1: Extraction

-

Weigh 10-20 mg of seized powder or one blotter tab.

-

Add 1.0 mL Methanol. Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer supernatant to two separate vials (Vial A and Vial B).

Step 2: Derivatization (Vial B Only)

-

Evaporate Vial B to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute in 50

L Ethyl Acetate. -

Add 50

L TFAA. Cap immediately. -

Incubate at 60°C for 20 minutes .

-

Evaporate to dryness under Nitrogen (to remove excess acid).

-

Reconstitute in 200

L Ethyl Acetate for injection.

GC-MS Parameters

-

Column: DB-5MS or equivalent (30m

0.25mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

-

Inlet: Splitless (or 20:1 Split for high conc.), 250°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 280°C for 15 min. (Isomers elute late; ensure extended hold).

-

-

MS Source: 230°C, 70 eV EI.[3]

-

Scan Range:

40–550.

Part 5: Data Analysis & Interpretation[4]

Table 1: Retention Indices (RI) on 5% Diphenyl Column

Note: RI values are approximate and must be calibrated with an alkane ladder (C10-C30) on your specific system.

| Compound | Isomer Position | Retention Index (Underivatized) | Elution Order |

| 25I-NBOMe | Ortho (2-OMe) | 2821 ± 16 | 1st |

| 25I-NB3OMe | Meta (3-OMe) | 2877 ± 15 | 2nd |

| 25I-NB4OMe | Para (4-OMe) | 2904 ± 12 | 3rd |

Table 2: Diagnostic Ion Abundance (Underivatized)

The "Ortho Effect" is validated if the ratios below are observed.

| Fragment Ion ( | Identity | 2-OMe (25I-NBOMe) Abundance | 3-OMe (Isomer) Abundance |

| 121 | Base Peak (Benzyl) | 100% | 100% |

| 150 | Secondary Fragment | High (~30-60%) | Low (<10%) |

| 91 | Tropylium Ion | High (~20-30%) | Low (<10%) |

Interpretation Guide

-

Check

121: If this is the base peak, you have an NBOMe core. -

Check

150 & 91:-

If

150 is >30% of the base peak, it is likely the 2-methoxy (Ortho) isomer. -

If

150 is <10% of the base peak, it is likely the 3-methoxy (Meta) or 4-methoxy (Para) isomer.

-

-

Check Retention Time: The 2-methoxy isomer elutes significantly earlier (approx. 50-80 RI units) than the 3-methoxy isomer.

Part 6: References

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. Link

-